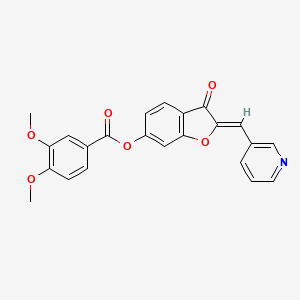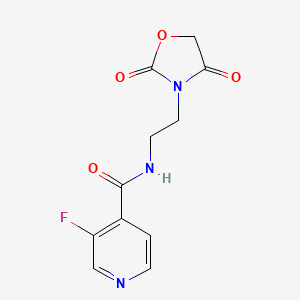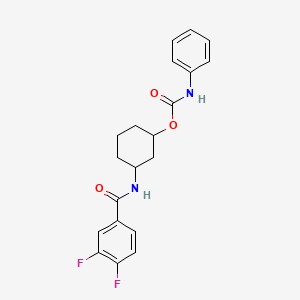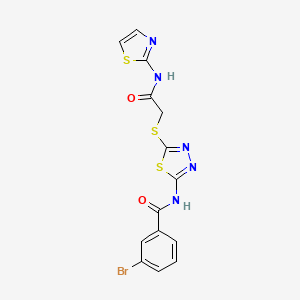![molecular formula C22H20N2O2 B2996993 2-(4-methoxyphenyl)-1-[(4-methylbenzyl)oxy]-1H-1,3-benzimidazole CAS No. 339009-78-8](/img/structure/B2996993.png)
2-(4-methoxyphenyl)-1-[(4-methylbenzyl)oxy]-1H-1,3-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a benzimidazole derivative. Benzimidazoles are a class of heterocyclic aromatic organic compounds. This structure is found in various natural compounds as well as some pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the benzimidazole core, with the methoxyphenyl and methylbenzyl groups attached at the 2 and 1 positions, respectively .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its molecular structure. Factors such as polarity, molecular weight, and functional groups can affect properties like solubility, melting point, and reactivity .Applications De Recherche Scientifique
Catalytic Applications
Research has shown that benzimidazole derivatives, due to their heterocyclic nature, can be involved in catalytic activities. For example, oxo-rhenium complexes containing heterocyclic ligands demonstrated catalytic efficiency in the reduction of aldehydes, producing primary alcohols with good to excellent yields and chemoselectivity (Bernando et al., 2015). This suggests potential for benzimidazole derivatives in facilitating chemical transformations, particularly in the synthesis of alcohols from aldehydes.
Antimicrobial and Antibacterial Activities
Benzimidazole derivatives have been studied for their antimicrobial properties. For instance, microwave synthesis of benzimidazole derivatives revealed their antibacterial activities, highlighting the versatility of these compounds in combating microbial infections (Jianhong, 2006). Another study synthesized benzimidazole-oxadiazoles showing activity against various bacterial strains, indicating their potential in developing new antibacterial agents (Kocabalkanlı et al., 2001).
Anticancer Evaluation
The anticancer activity of benzimidazole derivatives has been a subject of interest. New benzimidazole derivatives synthesized for this purpose showed moderate cytotoxic effects towards cancer cell lines, indicating the potential use of these compounds in cancer therapy (El‐Shekeil et al., 2012). This is supported by another study which explored the synthesis and anticancer evaluation of benzimidazole derivatives, identifying compounds with notable activity against breast cancer cell lines (Salahuddin et al., 2014).
Mécanisme D'action
Mode of Action
Based on its structural similarity to other benzimidazole derivatives, it may interact with biological targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions .
Biochemical Pathways
Without specific target identification, it’s challenging to determine the exact biochemical pathways affected by this compound. Benzimidazole derivatives have been known to interact with various biochemical pathways, including those involved in cell cycle regulation, protein synthesis, and signal transduction .
Pharmacokinetics
The benzimidazole ring could be metabolized in the liver, affecting the compound’s overall bioavailability .
Action Environment
Environmental factors such as pH, temperature, and the presence of other biological molecules could influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions might affect the compound’s structure and, consequently, its interaction with biological targets .
Safety and Hazards
The safety and hazards associated with a compound depend on its specific properties. Some benzimidazole derivatives have pharmaceutical applications and are generally safe under certain conditions, while others can be hazardous. Without specific information on this compound, it’s difficult to provide accurate safety and hazard information .
Orientations Futures
Propriétés
IUPAC Name |
2-(4-methoxyphenyl)-1-[(4-methylphenyl)methoxy]benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2/c1-16-7-9-17(10-8-16)15-26-24-21-6-4-3-5-20(21)23-22(24)18-11-13-19(25-2)14-12-18/h3-14H,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPRFWHKWMXCUAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CON2C3=CC=CC=C3N=C2C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenyl)-1-[(4-methylbenzyl)oxy]-1H-1,3-benzimidazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methoxybenzamide](/img/structure/B2996910.png)

![N-(1-(8-chloro-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-2(11H)-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide](/img/structure/B2996915.png)
![2-[Methyl(phenyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B2996916.png)


![2-ethoxy-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2996924.png)

![4-(4-chlorobenzoyl)-1-[(2,4-dichlorophenyl)methyl]-3-methyl-3H-quinoxalin-2-one](/img/structure/B2996926.png)


![N-(3-chloro-4-fluorophenyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2996929.png)

![2-Methoxy-1-azaspiro[4.5]dec-1-ene](/img/structure/B2996932.png)